molecular formula C13H14N4O B11145077 2-Propyl-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

2-Propyl-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11145077
M. Wt: 242.28 g/mol
InChI Key: FJMIXVCXEAMKJM-UHFFFAOYSA-N
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Description

2-propyl-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains an oxazole ring, a pyridine moiety, and a nitrile group, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves the formation of the oxazole ring followed by the introduction of the pyridine and nitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable aldehyde with an amine and a nitrile source can lead to the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and subsequent functionalization steps. The choice of solvents, temperature, and reaction time are critical parameters that influence the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

2-propyl-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other reducible moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

2-propyl-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-propyl-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and pyridine-containing molecules. Examples are:

  • 2-propyl-5-{[(pyridin-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile
  • 2-propyl-5-{[(pyridin-4-yl)methyl]amino}-1,3-oxazole-4-carbonitrile

Uniqueness

The uniqueness of 2-propyl-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile lies in its specific substitution pattern and the presence of both the oxazole and pyridine rings.

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

2-propyl-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C13H14N4O/c1-2-4-12-17-11(7-14)13(18-12)16-9-10-5-3-6-15-8-10/h3,5-6,8,16H,2,4,9H2,1H3

InChI Key

FJMIXVCXEAMKJM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(O1)NCC2=CN=CC=C2)C#N

Origin of Product

United States

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